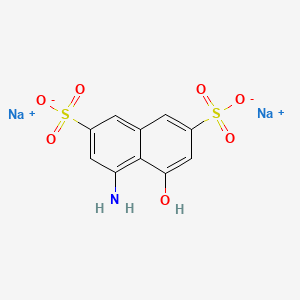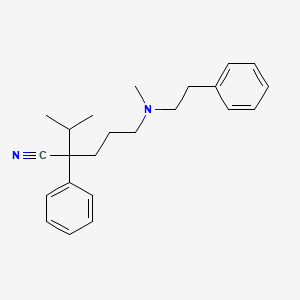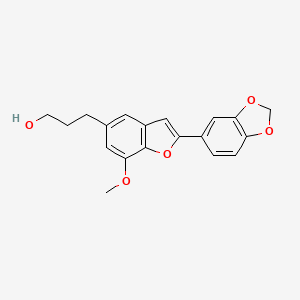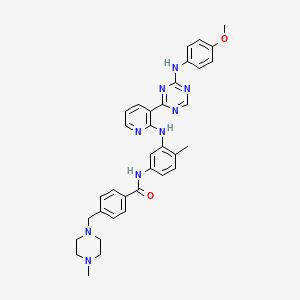
4-甲基伞形酮-β-D-葡萄糖醛酸苷水合物
描述
4-Methylumbelliferyl- is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting beta-glucuronidase activity, which is an enzyme produced by certain bacteria, including Escherichia coli. The compound is also utilized in plant molecular biology to study gene expression.
科学研究应用
4-Methylumbelliferyl- has diverse applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various biochemical assays.
Biology: Employed in the detection of beta-glucuronidase activity in bacterial cultures, particularly Escherichia coli.
Medicine: Utilized in diagnostic assays to detect bacterial contamination in clinical samples.
Industry: Applied in environmental monitoring to detect bacterial contamination in water samples.
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl-(beta)-D-glucuronide hydrate is Hyaluronan (HA) . HA is a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes (T1D), multiple sclerosis, and numerous malignancies .
Biochemical Pathways
The inhibition of HA synthesis by 4-MU affects many disease processes, including inflammation and cancer progression . HA plays a central role in these processes, providing support and anchorage for cells, facilitating cell–cell signaling, and facilitating cell movement and migration .
Pharmacokinetics
The pharmacokinetics of 4-MU is complex. It has been observed that when administered orally, the bioavailability of 4-MU is low, resulting in a 100-fold higher exposure when administered intravenously . At steady state, more than 90% of the drug is present in plasma as the glucuronidated metabolite 4-MUG .
Result of Action
The inhibition of HA synthesis by 4-MU has been observed to have beneficial effects in several animal models of diseases such as T1D, multiple sclerosis, and various malignancies . 4-MU decreases HA synthesis, diminishes proliferation, and induces apoptosis while reducing cell migration and the activity of metalloproteinases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl- involves the reaction of 4-methylumbelliferone with glucuronic acid derivatives under specific conditions. The reaction typically requires the presence of a catalyst and is conducted in an aqueous medium to facilitate the formation of the glucuronide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually crystallized and purified through various chromatographic techniques.
化学反应分析
Types of Reactions: 4-Methylumbelliferyl- primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This reaction releases 4-methylumbelliferone, which is highly fluorescent and can be easily detected.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, aqueous buffer solutions.
Fluorescence Detection: pH 10.3 glycine buffer enhances fluorescence intensity.
Major Products: The major product formed from the hydrolysis of 4-Methylumbelliferyl- is 4-methylumbelliferone, a fluorescent compound.
相似化合物的比较
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucopyranoside
- 4-Methylumbelliferyl-alpha-D-galactopyranoside
- 4-Methylumbelliferyl-alpha-D-glucopyranoside
Uniqueness: 4-Methylumbelliferyl- is unique due to its specific application in detecting beta-glucuronidase activity. Unlike its analogs, which may target different enzymes, this compound is highly specific for beta-glucuronidase, making it an essential tool in microbiological and environmental assays.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSQZMOFUEQAW-YYHOVTOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584932 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881005-91-0 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)

![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
